(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride, butylnonan-5-ol, and various catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid can be used as a building block for synthesizing more complex molecules, particularly in peptide synthesis.
Biology
In biology, this compound might be used in the study of protein interactions and enzyme mechanisms due to its peptide-like structure.
Medicine
Industry
In industry, this compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenylmethoxycarbonyl-protected amino acids and peptides. These compounds share structural features and are often used in similar applications.
Uniqueness
What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid apart is its specific combination of functional groups, which can confer unique reactivity and binding properties.
Properties
IUPAC Name |
(2S)-4-(5-butylnonan-5-yloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO6/c1-4-7-18-32(19-8-5-2,20-9-6-3)39-29(34)21-28(30(35)36)33-31(37)38-22-27-25-16-12-10-14-23(25)24-15-11-13-17-26(24)27/h10-17,27-28H,4-9,18-22H2,1-3H3,(H,33,37)(H,35,36)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMXMDQWNSGNX-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CCCC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CCCC)(CCCC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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